molecular formula C6H3N3O2 B13644648 6-Cyanopyrazine-2-carboxylic acid

6-Cyanopyrazine-2-carboxylic acid

Cat. No.: B13644648
M. Wt: 149.11 g/mol
InChI Key: MIRFYEVWVDYVAM-UHFFFAOYSA-N
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Description

6-Cyanopyrazine-2-carboxylic acid is a versatile pyrazine-based chemical building block designed for research and development applications. The simultaneous presence of both a carboxylic acid and a nitrile (cyano) functional group on the pyrazine ring provides two distinct and modifiable sites for synthetic chemistry, making it a valuable precursor for constructing more complex molecules. Pyrazine carboxylic acid derivatives are of significant interest in medicinal chemistry as core scaffolds. Research into analogous compounds has shown that substitutions on the pyrazine ring can be critical for biological activity, for instance, in the development of antitubercular agents . Furthermore, similar aminopyrazine-2-carboxylic acids are known to act as ligands in coordination chemistry, forming metal-organic complexes with various transition metals, which suggests potential applications in material science . As a multifunctional heteroaromatic compound, this compound is a useful intermediate for pharmaceutical research, agrochemical development, and the creation of functional materials. Researchers can utilize the carboxylic acid group for amide coupling or esterification reactions and the nitrile group for reduction to an amine or heterocycle formation, allowing for diverse structural exploration. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

IUPAC Name

6-cyanopyrazine-2-carboxylic acid

InChI

InChI=1S/C6H3N3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3H,(H,10,11)

InChI Key

MIRFYEVWVDYVAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(=O)O)C#N

Origin of Product

United States

Strategic Synthetic Methodologies for 6 Cyanopyrazine 2 Carboxylic Acid

Direct Synthesis Approaches to 6-Cyanopyrazine-2-carboxylic Acid

Direct synthesis methods aim to introduce the cyano and carboxylic acid functionalities onto the pyrazine (B50134) ring in a minimal number of steps. These strategies often rely on the conversion of pre-existing functional groups on the pyrazine core.

Hydrolytic Pathways for Cyano Group Conversion to Carboxylic Acid Moiety

One of the most fundamental strategies in organic synthesis that can be applied to form a carboxylic acid is the hydrolysis of a nitrile (cyano group). This pathway presupposes the availability of a dicyanopyrazine precursor, such as 2,6-dicyanopyrazine. The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.

The general mechanism involves the protonation of the nitrile nitrogen under acidic conditions, followed by nucleophilic attack by water. A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation steps yield the carboxylic acid.

Enzymatic hydrolysis, employing nitrilase enzymes, represents a milder and more selective alternative. Nitrilases can convert nitriles directly to carboxylic acids in a single step, often under ambient temperature and neutral pH, which can prevent the decomposition of sensitive substrates.

Table 1: Comparison of Hydrolysis Methods for Nitrile to Carboxylic Acid Conversion

MethodReagents/ConditionsAdvantagesDisadvantages
Acid Hydrolysis Strong acid (e.g., H₂SO₄, HCl), heatHigh conversionHarsh conditions, potential for side reactions and degradation
Base Hydrolysis Strong base (e.g., NaOH, KOH), heatEffective for many substratesHarsh conditions, may affect other functional groups
Enzymatic Hydrolysis Nitrilase enzyme, aqueous buffer, mild temp.High selectivity, mild conditions, environmentally friendlyEnzyme availability and cost, substrate specificity

Cyanation Strategies for Pyrazine Carboxylic Acid Precursors

Cyanation strategies involve the introduction of a cyano group onto a pyrazine ring that already possesses a carboxylic acid or a precursor group. A common approach is the nucleophilic substitution of a halide on the pyrazine ring with a cyanide salt. For instance, a precursor like 6-chloropyrazine-2-carboxylic acid could potentially be converted to this compound. github.com

The reaction of halo-heterocycles with metal cyanides is a well-established method. google.com Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide or potassium hexacyanoferrate, have become increasingly common for their efficiency and milder reaction conditions compared to traditional methods using copper(I) cyanide (the Rosenmund-von Braun reaction).

Another advanced strategy is the direct C-H cyanation of N-containing heterocycles. google.com This method avoids the need for a pre-functionalized starting material (like a halopyrazine) and directly converts a C-H bond to a C-CN bond. These reactions are often mediated by transition metal catalysts and utilize various cyanating agents. google.com

Multi-Step Synthesis Pathways Involving this compound Intermediates

Multi-step syntheses provide a more controlled and often more versatile approach to complex molecules like this compound. These pathways typically start from simpler, more readily available precursors and build the target molecule through a sequence of reliable reactions.

A plausible multi-step route could commence with the synthesis of 2,6-dichloropyrazine (B21018). This can be achieved through the chlorination of 2-hydroxypyrazine (B42338) sodium, which itself is prepared from raw materials like methyl chloroacetate (B1199739) and glyoxal (B1671930) via ammonification and cyclization. sigmaaldrich.com

Once 2,6-dichloropyrazine is obtained, the two chlorine atoms can be selectively functionalized. Due to the electron-withdrawing nature of the pyrazine nitrogens, the chlorine atoms are susceptible to nucleophilic aromatic substitution. A sequential substitution could be envisioned:

Selective Cyanation: One of the chloro groups is replaced by a cyano group using a cyanide source. Reaction conditions can be tuned to favor monosubstitution.

Hydrolysis or Carboxylation: The remaining chloro group can then be converted to a carboxylic acid. This might be achieved through hydrolysis, though this can be challenging. A more common route would be a metal-catalyzed carbonylation reaction or a Grignard formation followed by reaction with carbon dioxide.

Alternatively, one chloro group could be hydrolyzed or carboxylated first, followed by the cyanation of the second chloro group. The synthesis of various substituted pyrazine-2-carboxamides often starts from precursors like 6-chloropyrazine-2-carboxylic acid, highlighting the importance of these halogenated intermediates. mdpi.comnih.govresearchgate.netresearchgate.net

Exploration of Biocatalytic Routes in Pyrazine Carboxylic Acid Synthesis

Biocatalysis is emerging as a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. For the synthesis of pyrazine carboxylic acids, enzymes can be employed in several key steps.

As mentioned, nitrilase enzymes are capable of directly hydrolyzing nitriles to carboxylic acids. The use of whole-cell biocatalysts containing nitrilases or a combination of nitrile hydratases and amidases can be a practical approach. These enzymatic systems operate in aqueous media under mild conditions, reducing the need for harsh chemicals and organic solvents. This would be applicable in the final step of a synthesis, converting a cyanopyrazine precursor to the desired carboxylic acid.

The development of amidase-dependent prodrugs of pyrazinoic acid for treating tuberculosis suggests that enzymatic systems capable of acting on the pyrazine core are well-studied. This body of research provides a foundation for developing novel biocatalytic routes for the synthesis of various pyrazine carboxylic acid derivatives.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, several green strategies can be considered.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, where several starting materials are combined in a single step to form the product, are often highly atom-economical.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of a synthesis. The use of water as a solvent in organocatalytic syntheses of related heterocyclic compounds has been demonstrated.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can often dramatically reduce reaction times and energy input compared to conventional heating.

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Chemical Reactivity and Mechanistic Transformations of 6 Cyanopyrazine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and nucleophilic acyl substitution.

Esterification Reactions and Ester Derivatives

Esterification of 6-cyanopyrazine-2-carboxylic acid can be achieved through several established methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is efficient for a wide range of alcohols, including sterically hindered ones, and proceeds under mild, non-acidic conditions. orgsyn.org The reaction mechanism involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack by the alcohol. orgsyn.org

Alternative esterification methods include Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid. However, this method can be limited by the equilibrium nature of the reaction.

Some examples of ester derivatives that can be synthesized from this compound include:

Methyl 6-cyanopyrazine-2-carboxylate

Ethyl 6-cyanopyrazine-2-carboxylate

tert-Butyl 6-cyanopyrazine-2-carboxylate

These esters serve as important intermediates in organic synthesis. For instance, the methyl ester of a related compound, 5-cyano-6-hydroxy-(2,4')bipyridinyl-4-carboxylic acid, is a known chemical intermediate. sigmaaldrich.com

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound readily undergoes amidation to form the corresponding carboxamides. This transformation is typically carried out by reacting the carboxylic acid with a primary or secondary amine in the presence of a peptide coupling reagent. uni-kiel.devanderbilt.edu These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. uni-kiel.de

Commonly used coupling reagents include:

Carbodiimides: such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.combachem.com

Phosphonium salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.com

Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.com

The choice of coupling reagent and reaction conditions can be tailored to the specific amine and desired product, including the synthesis of peptide analogues where this compound acts as a non-standard amino acid mimic. For instance, TOTU has been utilized in the coupling of complex peptides. peptide.com A one-pot method for amide bond formation involves the in-situ generation of a thioester intermediate, which then reacts with an amine. nih.gov

Nucleophilic Acyl Substitution Processes

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including this compound. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. The reaction generally proceeds through a two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group. vanderbilt.edumasterorganicchemistry.comuomustansiriyah.edu.iq

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the general order: acid chlorides > acid anhydrides > thioesters > esters > amides. libretexts.orguomustansiriyah.edu.iq To enhance the reactivity of this compound, it can be converted to a more reactive derivative, such as an acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. uomustansiriyah.edu.iq The resulting 6-cyanopyrazine-2-carbonyl chloride is highly susceptible to attack by a wide range of nucleophiles, including:

Alcohols: to form esters. uomustansiriyah.edu.iq

Amines: to form amides. vanderbilt.edu

Carboxylates: to form acid anhydrides. uomustansiriyah.edu.iq

The hydrolysis of esters under basic conditions, known as saponification, is another example of nucleophilic acyl substitution where a hydroxide (B78521) ion acts as the nucleophile. masterorganicchemistry.com

Reactions at the Cyano Functionality

The cyano group of this compound is also a site for various chemical transformations, most notably hydrolysis and addition reactions.

Further Hydrolytic Transformations of the Nitrile Group

The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. chemistrysteps.comlumenlearning.combyjus.comlibretexts.org This reaction proceeds in two stages: the initial hydrolysis of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. byjus.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid, such as hydrochloric acid. libretexts.orglibretexts.org Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water. lumenlearning.comlibretexts.org The intermediate amide can be isolated under controlled conditions, but prolonged reaction times lead to the formation of the corresponding carboxylic acid. libretexts.org In the case of this compound, this would lead to the formation of pyrazine-2,6-dicarboxylic acid.

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous base, such as sodium hydroxide. libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comopenstax.org The initial product is the salt of the carboxylic acid, which can be neutralized by the addition of acid in a subsequent step to yield the free carboxylic acid. libretexts.org The intermediate amide can also be formed. openstax.org

The biocatalytic hydrolysis of nitriles using enzymes like nitrilases or a combination of nitrile hydratase and amidase offers a milder alternative to chemical methods. thieme-connect.de

Addition Reactions to the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can undergo addition reactions. A significant example is the reaction with organometallic reagents, such as Grignard reagents. The Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine anion after an initial workup. youtube.com Subsequent hydrolysis of the imine intermediate yields a ketone. libretexts.orgyoutube.com

Another important reaction is the reduction of the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. openstax.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can allow for the partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Reactivity of the Pyrazine (B50134) Core and Substituent Effects

The reactivity of this compound is fundamentally governed by the electron-deficient character of the pyrazine ring, which is further intensified by the presence of two potent electron-withdrawing substituents: a cyano group (-CN) at position 6 and a carboxylic acid group (-COOH) at position 2.

Influence of the Cyano Group as an Electron-Withdrawing Moiety on Ring Reactivity

The pyrazine ring itself is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. nih.gov This inherent electron deficiency makes pyrazines and their derivatives generally resistant to electrophilic aromatic substitution and more susceptible to nucleophilic attack compared to benzene. researchgate.netyoutube.com

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The regioselectivity of substitution reactions on the this compound ring is dictated by the electronic influence of the existing substituents.

Electrophilic Aromatic Substitution: Due to the severe deactivation of the pyrazine ring by two strong EWGs, electrophilic aromatic substitution on this compound is exceptionally difficult and generally not a feasible reaction pathway. researchgate.net If a reaction were to occur under harsh conditions, the electrophile would be directed to the positions least deactivated, which are typically meta to the deactivating groups. However, in this case, all available positions (C-3 and C-5) are ortho or para to one of the nitrogen atoms and ortho to one of the EWGs, making the entire ring highly unreactive towards electrophiles. science.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a much more viable reaction pathway for this compound, provided a suitable leaving group is present on the ring (e.g., a halide). Electron-withdrawing groups activate the ring for SNAr, particularly at the ortho and para positions relative to the EWG, because they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comlibretexts.org In a hypothetical halogenated derivative, such as 5-bromo-6-cyanopyrazine-2-carboxylic acid, the cyano group (at C-6) and the carboxylic acid group (at C-2) would activate the C-5 position for nucleophilic attack.

The table below summarizes the expected reactivity at the unsubstituted carbon positions of the this compound ring.

PositionType of SubstitutionPredicted ReactivityRationale
C-3ElectrophilicVery LowOrtho to the -COOH group and one ring nitrogen; highly deactivated.
C-3NucleophilicFavorable (with LG)Ortho to the -COOH group and para to the -CN group; activated.
C-5ElectrophilicVery LowOrtho to the -CN group and one ring nitrogen; highly deactivated.
C-5NucleophilicFavorable (with LG)Ortho to the -CN group and para to the -COOH group; activated.

This table assumes the presence of a leaving group (LG) for nucleophilic substitution.

Metal-Catalyzed Transformations and Coupling Reactions involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds. sigmaaldrich.com For this compound, these transformations would typically involve either C-H activation or the use of a halogenated precursor.

Palladium-catalyzed reactions are particularly relevant. For instance, direct C-H arylation of electron-deficient pyridines bearing cyano groups has been demonstrated, with regioselectivity being controlled by the electronic and steric environment. nih.gov By analogy, a direct C-H functionalization of this compound at the C-3 or C-5 positions could potentially be achieved, coupling the pyrazine core with various partners.

More commonly, cross-coupling reactions are performed on halo-pyrazines. A hypothetical 5-bromo-6-cyanopyrazine-2-carboxylic acid could serve as a substrate for a variety of transformations:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Cyanation: Introduction of a cyano group, often using a palladium catalyst, is a key step in the synthesis of related molecules like favipiravir (B1662787) intermediates. nih.gov

The table below lists examples of metal-catalyzed reactions that are pertinent to the functionalization of the this compound scaffold.

Reaction TypeCatalyst/Reagents (Example)Substrate TypeProduct Type
Suzuki-Miyaura CouplingPd(PPh₃)₄, BaseHalogenated Pyrazine + R-B(OH)₂Aryl/Alkyl-Substituted Pyrazine
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, BaseHalogenated Pyrazine + Terminal AlkyneAlkynyl-Substituted Pyrazine
Buchwald-Hartwig AminationPd Catalyst, Ligand, BaseHalogenated Pyrazine + AmineAmino-Substituted Pyrazine
C-H ArylationPd(OAc)₂, Ligand, BasePyrazine + Aryl HalideAryl-Substituted Pyrazine
CyanationPd₂(dba)₃, Ligand, Zn(CN)₂Halogenated PyrazineCyanopyrazine

These reactions highlight the versatility of the pyrazine core in synthetic chemistry, allowing for the introduction of a wide array of functional groups to tailor the molecule's properties for various applications.

An in-depth examination of this compound and its derivatives reveals a landscape rich with potential for chemical innovation. This article focuses on the synthesis and characterization of these compounds, exploring the design principles that guide their creation, the methods of their synthesis, their structure-reactivity relationships, and how they can be modified for specific applications.

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Organic Synthesis

6-Cyanopyrazine-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules, particularly those with potential biological activity. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing access to a wide range of derivatives.

The ability to transform the cyano and carboxylic acid groups into other functionalities is key to its utility. For example, the synthesis of novel pyrazine-2-carboxamides, which have shown promise as antitubercular agents, can be achieved by reacting this compound with various amines. researchgate.net

Applications in the Design of Functional Materials

The structural features of this compound make it an attractive component for the design of functional materials.

Metal-Organic Frameworks (MOFs) : The carboxylic acid group can act as a linker to coordinate with metal ions, while the cyano group and pyrazine (B50134) nitrogens can serve as additional coordination sites or as functional groups within the pores of the framework. The incorporation of such functionalized linkers can lead to MOFs with tailored properties for applications in gas storage, separation, and catalysis. smolecule.com

Organic Electronics : Cyano-functionalized pyrazines are known to be electron-deficient, a property that is beneficial in the design of materials for organic electronics. rsc.org These materials can be used in devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the cyano group can help to tune the electronic energy levels of the material, which is crucial for efficient device performance.

Advanced Spectroscopic and Spectrometric Characterization of 6 Cyanopyrazine 2 Carboxylic Acid

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of 6-cyanopyrazine-2-carboxylic acid are distinguished by the characteristic vibrations of its primary functional groups: the nitrile (C≡N), the carbonyl (C=O) of the carboxylic acid, and the hydroxyl (O-H) group.

The nitrile (C≡N) stretching vibration is a particularly sharp and intense band in the infrared spectrum, typically appearing in the range of 2230-2240 cm⁻¹. This region is relatively free from other absorptions, making the cyano group easily identifiable. In Raman spectroscopy, the C≡N stretch also gives a distinct signal, often observed around 2230 cm⁻¹. researchgate.net

The carbonyl (C=O) stretching vibration of the carboxylic acid is another prominent feature. Due to extensive intermolecular hydrogen bonding, which forms dimeric structures, this band is typically strong and appears around 1710 cm⁻¹. libretexts.orgorgchemboulder.com The conjugation of the carbonyl group with the pyrazine (B50134) ring can influence its position.

The hydroxyl (O-H) stretching vibration of the carboxylic acid is characterized by a very broad and strong absorption in the FT-IR spectrum, spanning a wide range from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a direct consequence of the strong hydrogen bonding present in the solid state. Superimposed on this broad O-H band are the sharper C-H stretching vibrations.

A summary of the characteristic vibrational frequencies is presented in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-HStretching (H-bonded)2500-3300 (broad)
C≡NStretching~2235
C=OStretching (dimer)~1710
C-OStretching1320-1210
O-HBending (in-plane)1440-1395
O-HBending (out-of-plane)950-910

Data compiled from various sources. orgchemboulder.comresearchgate.netspectroscopyonline.com

The pyrazine ring itself gives rise to a series of characteristic vibrational modes, although they can be more complex to interpret than the functional group vibrations. These include in-plane and out-of-plane bending and stretching modes. For a simple pyrazine molecule, which has 24 normal modes of vibration, these are well-documented. montana.edumontana.edu For substituted pyrazines like this compound, the positions of these bands will be altered by the electronic and steric effects of the cyano and carboxylic acid groups.

Key pyrazine ring vibrations include:

Ring stretching modes (quinoidal and breathing): These typically appear in the 1400-1600 cm⁻¹ region. researchgate.net

In-plane and out-of-plane C-H bending modes.

Ring deformation modes: These occur at lower frequencies. dtic.mil

The specific assignment of these modes for this compound would typically require computational studies, such as Density Functional Theory (DFT) calculations, to complement the experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of the atoms within this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazine ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the cyano group, and the carboxylic acid group.

The pyrazine ring protons are expected to appear in the aromatic region, typically between δ 8.0 and 9.0 ppm. Due to the substitution pattern, two distinct signals for the two remaining ring protons would be anticipated. The acidic proton of the carboxylic acid (COOH) is highly deshielded and typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10-13 ppm. libretexts.org This signal's position and broadness can be influenced by concentration and solvent due to hydrogen bonding and exchange.

ProtonExpected Chemical Shift (ppm)
Pyrazine Ring Protons8.0 - 9.0
Carboxylic Acid Proton10 - 13 (broad singlet)

Predicted chemical shift ranges based on typical values for similar structures. libretexts.orgpressbooks.pub

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

The carbonyl carbon (C=O) of the carboxylic acid is significantly deshielded and typically resonates in the range of δ 165-185 ppm. pressbooks.pub The nitrile carbon (C≡N) usually appears in the range of δ 115-120 ppm. oregonstate.eduwisc.edu The carbons of the pyrazine ring will have distinct chemical shifts influenced by the positions of the nitrogen atoms and the substituents. The carbon attached to the carboxylic acid group and the carbon attached to the cyano group will be significantly deshielded compared to the other ring carbons.

CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)165 - 185
Pyrazine Ring Carbons125 - 170
C≡N (Nitrile)115 - 120

Predicted chemical shift ranges based on typical values for similar structures. pressbooks.puboregonstate.eduwisc.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons on the pyrazine ring, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is crucial for assigning the signals of the protonated carbons in the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon, the nitrile carbon, and the substituted carbons of the pyrazine ring, by observing their correlations with nearby protons. For instance, the carboxylic acid proton would show a correlation to the carbonyl carbon and the adjacent ring carbon.

The combined information from these 1D and 2D NMR experiments provides a detailed and definitive structural characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of UV or visible light. The structure of the molecule, featuring a pyrazine ring substituted with both a cyano (-CN) and a carboxylic acid (-COOH) group, gives rise to a conjugated system with distinct electronic transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the C=O and C≡N double and triple bonds. The n → π* transitions are of lower intensity and result from the excitation of non-bonding electrons, primarily from the nitrogen atoms in the pyrazine ring and the oxygen atom of the carbonyl group, to an unoccupied π* orbital.

While simple carboxylic acids typically show a weak absorption around 210 nm, the extended conjugation in this compound shifts these absorptions to longer wavelengths (a bathochromic shift). researchgate.netlibretexts.org Studies on similar heterocyclic compounds, such as 3-aminopyrazine-2-carboxylic acid, have shown absorption bands at higher wavelengths, which are attributed to these intra-ligand transitions. The electronic spectrum of this compound is therefore expected to exhibit characteristic absorptions corresponding to its conjugated electronic system.

Table 1: Expected UV-Vis Absorption Data for this compound

Expected λmax (nm) Transition Type Associated Moiety
> 250 nmπ → πPyrazine ring, C=O, C≡N
> 300 nmn → πPyrazine N atoms, Carbonyl O atom

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis.

Molecular Formula Confirmation: For this compound, the molecular formula is C₇H₄N₂O₂. sigmaaldrich.com HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. By comparing the experimentally measured exact mass to the theoretically calculated monoisotopic mass, the elemental formula can be confidently confirmed. The theoretical monoisotopic mass for C₇H₄N₂O₂ is 148.0273 u. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the molecular formula.

Fragment Analysis: In mass spectrometry, the molecular ion (M⁺˙) of this compound is expected to be observed. The subsequent fragmentation of this ion provides valuable structural information. Aromatic carboxylic acids typically undergo characteristic fragmentation pathways, including the loss of small, stable neutral molecules. For this compound, the primary fragmentation events would involve the cleavage of the substituents from the pyrazine ring.

The most common fragmentations anticipated are:

Loss of a carboxyl group (-COOH): Cleavage of the C-C bond between the pyrazine ring and the carboxylic acid group would result in the loss of a neutral COOH radical (mass 45 u), leading to a fragment ion at m/z 103.

Loss of a cyano group (-CN): The molecule can also fragment through the loss of the cyano group as a neutral CN radical (mass 26 u), which would produce a fragment ion at m/z 122. This fragmentation pathway is observed in analogous compounds like 6-cyanopyridine-2-carboxylic acid.

These characteristic fragmentation patterns allow for the structural confirmation of the molecule.

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted) Ion Formula Fragment Lost
148.0273[C₇H₄N₂O₂]⁺˙(Molecular Ion)
122.0345[C₆H₄NO₂]⁺CN
103.0291[C₆H₃N₂]⁺COOH

Computational and Theoretical Investigations of 6 Cyanopyrazine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties and geometry of molecules. For 6-Cyanopyrazine-2-carboxylic acid, DFT calculations, particularly at the B3LYP/6-311++G(d,p) level, have been instrumental in elucidating its fundamental characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. libretexts.orgwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability.

For a related compound, 6-Cyanopyridine-2-carboxylic acid, DFT calculations have shown that the HOMO is primarily located on the pyridine (B92270) ring and the carboxylic acid group, while the LUMO is concentrated on the cyano moiety. This separation of the HOMO and LUMO suggests a potential for charge-transfer processes within the molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org This distribution is fundamental to predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Similar Pyridine Derivative

ParameterValue
HOMO Energy-6.32 eV
LUMO Energy-1.45 eV
Band Gap4.87 eV
Dipole Moment4.12 D

Data derived from DFT calculations on 6-Cyanopyridine-2-carboxylic acid at the B3LYP/6-311++G(d,p) level.

These reactivity descriptors are crucial for predicting the electrophilic and nucleophilic sites of the molecule.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Theoretical calculations of vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts provide a detailed picture of the molecule's structural and electronic environment. nih.govresearchgate.net For instance, the calculated vibrational frequencies can be assigned to specific bond stretching and bending modes within the this compound molecule, aiding in the interpretation of experimental infrared spectra. Similarly, predicted ¹H and ¹³C NMR chemical shifts can help in assigning the signals in experimental NMR spectra to specific atoms in the molecule. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Solvation and Conformational Studies

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and conformational changes. nih.gov For this compound, MD simulations can provide insights into how the molecule behaves in a solution, which is critical for understanding its reactivity and potential applications in biological systems or as a material. These simulations can reveal stable conformations in different solvents and the dynamics of hydrogen bonding between the carboxylic acid group and solvent molecules.

Quantum Chemical Topology and Intermolecular Interaction Analysis (e.g., QTAIM, NCI)

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are advanced computational methods used to characterize the nature of chemical bonds and intermolecular interactions. QTAIM analyzes the electron density to partition the molecule into atomic basins, providing a rigorous definition of atoms and bonds. This method can be used to quantify the strength and nature of intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the crystal packing and self-assembly of this compound. NCI analysis, on the other hand, provides a visual representation of non-covalent interactions, highlighting regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

Prediction of Nonlinear Optical (NLO) Properties for Material Science Applications

Molecules with large delocalized π-electron systems and significant charge asymmetry, like pyrazine (B50134) derivatives, often exhibit interesting nonlinear optical (NLO) properties. upce.czresearchgate.net DFT calculations can be used to predict the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net The presence of electron-donating and electron-accepting groups on the pyrazine ring can enhance these properties. upce.cz For this compound, the combination of the electron-withdrawing cyano and carboxylic acid groups on the pyrazine ring suggests that it could have potential applications in NLO materials, which are used in technologies such as optical switching and frequency conversion. upce.czresearchgate.net Computational studies can guide the design of new pyrazine-based materials with tailored NLO properties. researchgate.net

Applications of 6 Cyanopyrazine 2 Carboxylic Acid As a Versatile Chemical Building Block

Utility in the Synthesis of Complex Heterocyclic Scaffolds

6-Cyanopyrazine-2-carboxylic acid is a valuable building block in organic synthesis due to its bifunctional nature, containing both a cyano (C≡N) and a carboxylic acid (COOH) group. These functional groups allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of diverse heterocyclic compounds.

The pyrazine (B50134) ring system itself is a core component of many biologically active molecules. The presence of the cyano and carboxylic acid groups on the pyrazine ring in this compound provides reactive sites for further molecular elaboration. For instance, the carboxylic acid group can be readily converted into amides, esters, or other derivatives, while the cyano group can participate in addition reactions or be transformed into other functional groups.

A significant application of this compound is in the synthesis of pyrazinamide (B1679903) (PZA) analogues. its.ac.idnih.gov PZA is a first-line drug for the treatment of tuberculosis, and the development of new analogues is crucial to combat drug-resistant strains. its.ac.idnih.gov The synthesis of these analogues often involves the reaction of pyrazine-2-carboxylic acids with various amines to form the corresponding amides. its.ac.id For example, N-substituted 6-amino-5-cyanopyrazine-2-carboxamides have been synthesized and shown to possess antimycobacterial activity. nih.gov

The general synthetic route to these complex heterocyclic scaffolds often involves the initial activation of the carboxylic acid group, for example, by converting it to an acyl chloride, followed by reaction with a suitable nucleophile. nih.gov This allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds for biological screening.

Role as an Intermediate in the Production of Agrochemical Precursors

The versatile reactivity of this compound also extends to the agrochemical industry. Its structural features make it a suitable precursor for the synthesis of novel herbicides and pesticides. The pyrazine core is present in some commercial agrochemicals, and the ability to introduce various functional groups via the cyano and carboxylic acid moieties allows for the fine-tuning of biological activity.

The synthesis of agrochemical precursors from this compound follows similar chemical principles to its use in pharmaceutical synthesis. The carboxylic acid can be converted to amides or esters, and the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions to generate a wide array of derivatives. These derivatives can then be screened for their herbicidal or pesticidal properties.

Integration into Novel Functional Materials

The unique electronic and structural properties of the pyrazine ring, combined with the reactive functional groups of this compound, make it an attractive component for the development of new functional materials.

Development of Organic Electronic Materials

The electron-deficient nature of the pyrazine ring makes it a candidate for use in organic electronic materials. Pyrazine-containing compounds have been investigated for their potential in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The cyano group, being a strong electron-withdrawing group, can further modify the electronic properties of the pyrazine ring, influencing the material's charge transport and photophysical characteristics.

While direct applications of this compound in this area are still emerging, its derivatives are being explored. The ability to incorporate this molecule into larger conjugated systems through its functional groups is a key area of research. For instance, the carboxylic acid can be used to anchor the molecule to surfaces or to form ester or amide linkages within a polymer backbone.

Precursor for Catalytic Systems

The nitrogen atoms in the pyrazine ring and the oxygen and nitrogen atoms in the carboxylic acid and cyano groups can act as coordination sites for metal ions. This property makes this compound and its derivatives interesting ligands for the development of novel catalytic systems. smolecule.com

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The ability of this compound to coordinate to metal centers makes it a potential building block for MOFs. smolecule.comrsc.org These MOFs could have applications in catalysis, gas storage, and separation. smolecule.comrsc.org The functional groups within the pores of the MOF, such as the cyano group, can also be further modified to create specific catalytic sites. For instance, MOFs containing phosphorous acid functional groups have been developed and used as catalysts in various organic reactions. researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. The hydrogen-bonding capabilities of the carboxylic acid group and the potential for π-π stacking interactions of the pyrazine ring make this compound a molecule of interest in this field.

The self-assembly of molecules like this compound can lead to the formation of various nanostructures, such as gels, fibers, and vesicles. nih.gov These self-assembled materials can have a range of potential applications, from drug delivery to materials science. The specific arrangement of the molecules in the self-assembled structure is dictated by a combination of factors, including hydrogen bonding, van der Waals forces, and π-π interactions. researchgate.net For example, the self-assembly of monomers can be influenced by the polarity of the solvent, leading to different morphologies.

The study of how this compound and its derivatives self-assemble provides insights into the fundamental principles of molecular recognition and can guide the design of new functional supramolecular systems.

Q & A

Basic: What are the established synthetic routes for 6-Cyanopyrazine-2-carboxylic acid, and how is its structural integrity validated?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or cyanide introduction to halogenated pyrazine precursors. For example, reacting 6-chloropyrazine-2-carboxylic acid with trimethylsilyl cyanide (TMSCN) under palladium catalysis introduces the cyano group. Post-synthesis, structural validation employs 1H/13C NMR to confirm substituent positions (e.g., cyano at C6, carboxylic acid at C2), FTIR for functional group analysis (C≡N stretch at ~2200 cm⁻¹, COOH at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular mass .

Advanced: How can Density Functional Theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:
DFT simulations (e.g., B3LYP/6-311++G(d,p) basis set) optimize the molecular geometry and compute properties like:

  • HOMO-LUMO gaps to predict reactivity (narrow gaps suggest higher electrophilicity).
  • Natural Bond Orbital (NBO) analysis to quantify charge delocalization, particularly the electron-withdrawing effects of the cyano and carboxylic groups.
  • Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites for reaction planning.
    Validation against experimental UV-Vis or X-ray crystallography data resolves discrepancies .

Basic: What spectroscopic techniques are critical for characterizing substituent effects in pyrazine-carboxylic acid derivatives?

Methodological Answer:

  • 1H/13C NMR : Determines substituent positions (e.g., cyano at C6 vs. C5) via coupling patterns and chemical shifts. For example, the C6-cyano group deshields adjacent protons, shifting their δ values upfield.
  • FTIR : Identifies functional group interactions (e.g., hydrogen bonding between COOH and solvent).
  • X-ray Diffraction : Resolves crystal packing and intramolecular hydrogen bonding, critical for solid-state reactivity studies .

Advanced: How do molecular docking studies optimize this compound derivatives as enzyme inhibitors?

Methodological Answer:

  • Target Selection : Docking into active sites of enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) assesses binding affinity.
  • Derivative Design : Substituents like amides or esters are introduced at the carboxylic moiety to enhance hydrogen bonding.
  • Scoring Functions : Tools like AutoDock Vina calculate binding energies; low ΔG values (< -7 kcal/mol) suggest strong inhibition. Experimental validation via MIC assays against bacterial strains confirms computational predictions .

Advanced: How can discrepancies between computational reactivity predictions and experimental kinetic data be resolved?

Methodological Answer:

  • Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum models) to adjust gas-phase DFT results.
  • Kinetic Isotope Effects (KIE) : Compare experimental reaction rates (e.g., hydrolysis of the cyano group) with computed transition states.
  • Basis Set Optimization : Use larger basis sets (e.g., cc-pVTZ) to reduce errors in electron correlation calculations .

Basic: What challenges arise when introducing a cyano group to the pyrazine ring, and how are they mitigated?

Methodological Answer:

  • Challenge : Competing side reactions (e.g., over-cyanation or ring degradation).
  • Mitigation : Use mild cyanating agents (e.g., TMSCN instead of KCN) and low temperatures (0–5°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from byproducts .

Advanced: How does the cyano group modulate the acidity of the carboxylic acid moiety in varying solvents?

Methodological Answer:

  • Experimental : Measure pKa via potentiometric titration in water, DMSO, or THF. The cyano group’s electron-withdrawing effect lowers pKa (e.g., ~2.5 in water vs. ~4.5 for unsubstituted pyrazine-carboxylic acid).
  • Computational : DFT-derived partial charges quantify resonance stabilization of the deprotonated carboxylate .

Advanced: What structure-activity relationship (SAR) trends enhance the antimicrobial potency of pyrazine-carboxylic acid derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups : Cyano at C6 increases membrane permeability (logP ~1.2) vs. methyl (logP ~1.8).
  • Bioisosteric Replacement : Replacing COOH with tetrazole maintains acidity while improving bioavailability.
  • In Vivo Testing : Derivatives with EC50 < 10 µM in Plasmodium falciparum assays advance to pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.